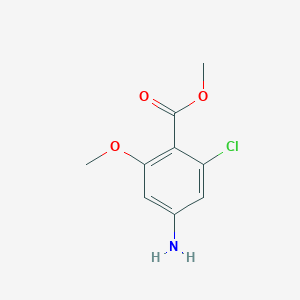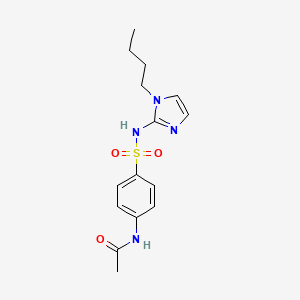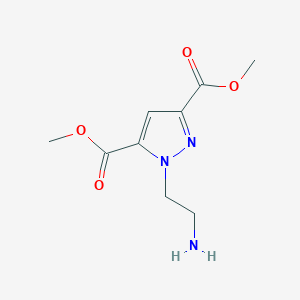
Methyl 4-amino-2-chloro-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-6-methoxybenzoate typically involves the esterification of 4-amino-2-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-chloro-6-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the amino group to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-hydroxy-6-methoxybenzoate or 4-amino-2-amino-6-methoxybenzoate.
Oxidation Reactions: Products include 4-nitro-2-chloro-6-methoxybenzoate or 4-nitroso-2-chloro-6-methoxybenzoate.
Reduction Reactions: Products include 4-amino-2-chloro-6-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-chloro-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-chloro-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-2-methoxybenzoate: Similar structure but lacks the chloro group.
Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but with the chloro group at a different position.
Methyl 2-amino-4-methoxybenzoate: Similar structure but with the amino group at a different position.
Uniqueness
Methyl 4-amino-2-chloro-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methoxy groups in the ortho and para positions relative to the amino group can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
methyl 4-amino-2-chloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(11)3-6(10)8(7)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
JZNLYDZYQYENED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)N)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)










![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)


